molecular formula C26H27NO4 B15108859 (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

Cat. No.: B15108859
M. Wt: 417.5 g/mol
InChI Key: YUNMJVNLVISFQA-KSEXSDGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one is a complex organic molecule featuring a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidinyl Group: This step involves the alkylation of the benzofuran core with a piperidinyl-containing reagent.

    Hydroxylation and Methylation: These functional groups are introduced through selective oxidation and methylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran core.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications. Its potential pharmacological activities could be harnessed for the treatment of various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

    Piperidinyl Compounds: Molecules containing the piperidinyl group but lacking the benzofuran structure.

Uniqueness

The uniqueness of (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one lies in its combination of functional groups and structural features. This combination imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

IUPAC Name

(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3-one

InChI

InChI=1S/C26H27NO4/c1-15-8-16(2)13-27(12-15)14-20-21(28)9-17(3)24-25(29)23(31-26(20)24)11-19-10-18-6-4-5-7-22(18)30-19/h4-7,9-11,15-16,28H,8,12-14H2,1-3H3/b23-11-

InChI Key

YUNMJVNLVISFQA-KSEXSDGBSA-N

Isomeric SMILES

CC1CC(CN(C1)CC2=C(C=C(C3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)C)O)C

Canonical SMILES

CC1CC(CN(C1)CC2=C(C=C(C3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.